4-Pentylphenyl 4-methoxybenzoate CAS number 38444-13-2
4-Pentylphenyl 4-methoxybenzoate CAS number 38444-13-2
An In-depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate (CAS: 38444-13-2)
Introduction: Unveiling a Calamitic Nematic Mesogen
4-Pentylphenyl 4-methoxybenzoate, also known by the trade name Nematal 105, is a calamitic (rod-shaped) organic molecule that has garnered significant interest due to its thermotropic liquid crystalline properties.[1] As a member of the phenyl benzoate family of liquid crystals, its molecular architecture—a rigid aromatic core functionalized with a flexible pentyl chain and a polar methoxy group—is quintessential for the formation of a nematic mesophase.[1][2] This intermediate state of matter, existing between the crystalline solid and isotropic liquid phases, is characterized by long-range orientational order without long-range positional order.[3][4] The constituent molecules tend to align along a common axis, known as the director, which imparts significant anisotropy to the material's bulk properties, including its dielectric constant, viscosity, and refractive index.[3][5][6]
This guide provides a comprehensive technical overview of 4-Pentylphenyl 4-methoxybenzoate, covering its synthesis, physicochemical characteristics, detailed characterization protocols, and applications, with a particular focus on its role as a host material and its potential relevance in advanced drug delivery systems.
Physicochemical and Thermotropic Properties
The defining characteristic of this compound is its ability to form a nematic liquid crystal phase at temperatures slightly above ambient conditions.[1] This property is a direct consequence of its molecular structure, which balances rigidity and flexibility.
Core Data
A summary of the key physicochemical and thermotropic properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 38444-13-2 | [1][7] |
| Molecular Formula | C₁₉H₂₂O₃ | [1][8] |
| Molecular Weight | 298.38 g/mol | [1][8] |
| Synonyms | PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate, 4-Amylphenyl 4'-methoxybenzoate | [1][8] |
| Appearance | White to light yellow powder/crystals | [1][8] |
| Purity | >98% (¹H NMR, GC) | [1][8] |
| Melting Point (Tₘ) | 29 - 34 °C (Crystal → Nematic) | [1][9] |
| Clearing Point (T꜀) | 43 °C (Nematic → Isotropic) | [9] |
The transition from the orientationally ordered nematic phase to the disordered isotropic liquid is a weakly first-order phase transition, a characteristic feature of many nematic materials.[10][11] The temperature range in which the nematic phase exists is critical for its application, defining the operational window for devices or systems utilizing this material.
Molecular Structure
The structure of 4-Pentylphenyl 4-methoxybenzoate is fundamental to its liquid crystalline behavior.
Caption: Molecular structure of 4-Pentylphenyl 4-methoxybenzoate.
Synthesis and Characterization
The synthesis of phenyl benzoate esters is a well-established process in organic chemistry. This compound is typically prepared via an esterification reaction between 4-pentylphenol and an activated derivative of 4-methoxybenzoic acid, most commonly the acyl chloride.
Synthetic Pathway: The Schotten-Baumann Reaction
The Schotten-Baumann reaction provides a robust and high-yielding route to this molecule.[12][13][14] This method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[15] The base, typically aqueous sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[13]
Caption: Synthesis via the Schotten-Baumann reaction.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
-
Reagent Preparation: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-pentylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred phenol solution over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the final product as a white solid.
Workflow: From Synthesis to Verified Product
A rigorous workflow ensures the identity and purity of the synthesized material.
Caption: Integrated workflow for synthesis and validation.
Spectroscopic and Thermal Characterization
While raw spectra are not provided, this section details the expected analytical signatures for structural confirmation and purity assessment, a vital step in any synthesis.[16][17]
¹H NMR Spectroscopy:
-
Aromatic Protons: Two distinct AA'BB' systems are expected. The protons on the pentyl-substituted ring will appear further upfield than those on the methoxy-substituted ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.
-
Pentyl Chain Protons: A triplet for the terminal methyl group (~0.9 ppm), a triplet for the benzylic methylene group (~2.6 ppm), and a complex multiplet for the remaining methylene groups in the 1.3-1.6 ppm range.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the ester region (~165 ppm).
-
Aromatic Carbons: Multiple signals between ~114 ppm and ~164 ppm. The carbons directly attached to oxygen atoms (C-OAr and C-OMe) will be the most downfield.
-
Aliphatic Carbons: Signals corresponding to the five distinct carbons of the pentyl chain, typically between ~14 ppm and ~36 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.
-
C-O Stretches: Two distinct C-O stretching bands for the ester and ether linkages, found in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions.
-
Aromatic C-H and C=C: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Differential Scanning Calorimetry (DSC): DSC is the primary technique for verifying the thermotropic properties. A DSC thermogram will show two distinct endothermic peaks upon heating: one corresponding to the crystal-to-nematic transition (melting point, Tₘ) and a second, typically smaller peak for the nematic-to-isotropic transition (clearing point, T꜀).[18]
Applications in Research and Technology
The unique anisotropic properties of 4-Pentylphenyl 4-methoxybenzoate make it a valuable material in several fields.
Host for Functional Molecules
A primary application is its use as a nematic host for various guest molecules.[1]
-
Luminophores: When fluorescent dyes, such as perylene diimides (PDI), are dissolved in the liquid crystal, the host matrix induces a uniform alignment of the dye molecules.[1] This macroscopic alignment can enhance optical properties, reduce surface losses, and create polarized light emission, which is valuable for advanced optical and electronic devices like specialized LCDs.
-
Chiral Dopants: Although 4-Pentylphenyl 4-methoxybenzoate is achiral, introducing a chiral molecule (a dopant) induces a helical superstructure, transforming the nematic phase into a chiral nematic (or cholesteric) phase.[1][3] This allows for the tuning of properties like selective light reflection, which is the basis for thermochromic devices and reflective displays.
Relevance to Drug Delivery
While thermotropic liquid crystals like this one are not directly used in formulations, the principles of self-assembly and ordered phases they exemplify are highly relevant to drug delivery, a field where lyotropic liquid crystals are gaining prominence.[19][20][21]
-
Controlled Release Matrix: The ordered structure of liquid crystalline phases can serve as a diffusion barrier for encapsulated drug molecules.[19][22] Lyotropic liquid crystals, which form in the presence of a solvent (like water), can create nanostructured matrices (e.g., cubic or hexagonal phases) that provide sustained release of both hydrophilic and hydrophobic drugs.[22][23]
-
Biocompatibility and Bioadhesion: Many liquid crystal-forming lipids are biocompatible and biodegradable.[22] Furthermore, certain liquid crystalline phases exhibit bioadhesive properties, making them suitable for topical or mucosal drug delivery.[21]
-
Protection of Biologics: The structured, often bicontinuous, environments within liquid crystal phases can protect sensitive therapeutic agents like peptides and proteins from degradation.[22]
The study of simple, well-defined thermotropic systems like 4-Pentylphenyl 4-methoxybenzoate provides fundamental insights into the structure-property relationships that govern molecular self-assembly, knowledge that is directly transferable to the design of more complex lyotropic liquid crystal systems for advanced pharmaceutical formulations.
Conclusion
4-Pentylphenyl 4-methoxybenzoate stands as a model compound for investigating the principles of nematic liquid crystal behavior. Its well-defined synthesis, accessible phase transitions, and capacity to act as an ordering matrix for functional guest molecules make it a versatile tool for both fundamental research and technological development. The knowledge gleaned from studying such materials continues to inform innovations in fields ranging from optical electronics to the sophisticated design of next-generation drug delivery vehicles.
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